molecular formula C7H4N4O2 B11915463 7-Nitropyrido[2,3-b]pyrazine CAS No. 1337880-33-7

7-Nitropyrido[2,3-b]pyrazine

Cat. No.: B11915463
CAS No.: 1337880-33-7
M. Wt: 176.13 g/mol
InChI Key: ZCONTKOGPMJFJR-UHFFFAOYSA-N
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Description

7-Nitropyrido[2,3-b]pyrazine is a nitrogen-containing heterocyclic compound that features a pyridine ring fused with a pyrazine ring and a nitro group at the 7th position. This compound is part of a broader class of pyridopyrazines, which are known for their diverse biological activities and applications in various fields of science and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Nitropyrido[2,3-b]pyrazine typically involves multicomponent reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminopyridine with glyoxal in the presence of a nitro source can yield this compound .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as laboratory methods, scaled up for larger production volumes. These methods often involve optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 7-Nitropyrido[2,3-b]pyrazine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atoms in the pyrazine ring.

Common Reagents and Conditions:

    Oxidation: Common reagents include hydrogenation catalysts such as palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products:

Scientific Research Applications

7-Nitropyrido[2,3-b]pyrazine has several applications in scientific research, including:

Mechanism of Action

The exact mechanism of action of 7-Nitropyrido[2,3-b]pyrazine is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors. For instance, its kinase inhibitory activity suggests that it may interfere with signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

    Pyrido[2,3-b]pyrazine: Lacks the nitro group but shares the core structure.

    5H-Pyrrolo[2,3-b]pyrazine: Another nitrogen-containing heterocycle with different biological activities.

Uniqueness: 7-Nitropyrido[2,3-b]pyrazine is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity compared to its analogs .

Properties

IUPAC Name

7-nitropyrido[2,3-b]pyrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N4O2/c12-11(13)5-3-6-7(10-4-5)9-2-1-8-6/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCONTKOGPMJFJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=N1)C=C(C=N2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30856214
Record name 7-Nitropyrido[2,3-b]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30856214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1337880-33-7
Record name 7-Nitropyrido[2,3-b]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30856214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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